3-Decylthiophene

Description

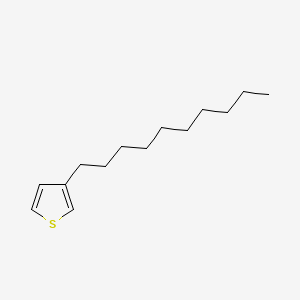

Structure

3D Structure

Properties

IUPAC Name |

3-decylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYBIBLZTQMCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-65-5 | |

| Record name | Thiophene, 3-decyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60340732 | |

| Record name | 3-Decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65016-55-9 | |

| Record name | 3-Decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 3-Decylthiophene in Materials Science

An In-Depth Technical Guide to the Synthesis of 3-Decylthiophene

This compound stands as a cornerstone monomer in the field of organic electronics. Its primary importance lies in its role as the precursor to poly(this compound) (P3DT), a member of the poly(3-alkylthiophene) (P3AT) family of conducting polymers.[1][2] These materials are integral to the development of flexible, solution-processable electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

The performance of these devices is critically dependent on the molecular architecture of the polymer, specifically the regioregularity—the head-to-tail (HT) arrangement of the monomer units. A high degree of HT coupling promotes planarization of the polymer backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.[3][4] Consequently, the synthesis of high-purity this compound is the foundational step upon which the performance of the resulting polymer is built. This guide provides a detailed examination of the most robust and widely adopted synthetic methodologies for this compound, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: The Kumada Cross-Coupling Reaction

Among the various C-C bond-forming reactions, the Kumada cross-coupling remains a primary and highly effective method for synthesizing 3-alkylthiophenes.[5][6] First reported in 1972, this reaction utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide.[7][8] Its prevalence is due to its cost-effectiveness, especially when using nickel catalysts, and the straightforward preparation of the required Grignard reagents.[7][8]

Reaction Principle and Mechanistic Overview

The core transformation involves the reaction of a decyl Grignard reagent (e.g., decylmagnesium bromide) with 3-bromothiophene, catalyzed by a transition metal complex, typically one containing nickel.[1][6]

The catalytic cycle, a cornerstone of cross-coupling chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

-

Oxidative Addition: The active, low-valent metal catalyst (e.g., Ni(0)) inserts into the carbon-halogen bond of the 3-bromothiophene. This step forms a new organonickel(II) complex.[9]

-

Transmetalation: The alkyl group (decyl) from the Grignard reagent is transferred to the nickel center, displacing the halide and forming a diorganonickel(II) intermediate.[7][10]

-

Reductive Elimination: The two organic ligands (the thiophene ring and the decyl chain) couple and are expelled from the metal center, forming the final this compound product and regenerating the active Ni(0) catalyst, allowing the cycle to continue.[9]

Sources

- 1. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

- 2. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Kumada Coupling | NROChemistry [nrochemistry.com]

A Senior Application Scientist's Guide to the Synthesis of Regioregular Poly(3-decylthiophene)

Abstract

Poly(3-decylthiophene) (P3DT) is a prominent member of the poly(3-alkylthiophene) (P3AT) family, a class of conductive polymers pivotal to the advancement of organic electronics. Its advantageous solubility, processability, and semiconducting properties make it a material of interest for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] The electronic and photonic performance of P3DT is intrinsically linked to its structural precision, specifically the regioregularity of its polymer backbone.[3] This guide provides an in-depth technical overview of the synthesis of high-quality, regioregular P3DT, with a primary focus on the Grignard Metathesis (GRIM) polymerization method. It is intended for researchers and professionals in materials science and drug development who require a practical and mechanistically grounded understanding of this process.

The Critical Importance of Regioregularity

The this compound monomer is asymmetrical, meaning that during polymerization, it can be linked in different orientations. This leads to three possible coupling arrangements between adjacent thiophene rings:

-

Head-to-Tail (HT): 2- to 5'-position coupling

-

Head-to-Head (HH): 2- to 2'-position coupling

-

Tail-to-Tail (TT): 5- to 5'-position coupling

A polymer chain with a random mix of these couplings is termed "regiorandom." In contrast, a chain composed almost exclusively of Head-to-Tail linkages is "regioregular."[3]

The significance of achieving high regioregularity cannot be overstated. Unfavorable Head-to-Head couplings introduce steric hindrance from the adjacent alkyl chains, forcing the thiophene rings to twist out of plane. This twisting disrupts the π-orbital overlap along the polymer backbone, effectively breaking conjugation and diminishing the material's conductive and optical properties.[3] Conversely, a highly regioregular, Head-to-Tail coupled P3DT can adopt a more planar conformation, which promotes extensive π-conjugation and facilitates intermolecular π-stacking in the solid state. This ordered structure is essential for efficient charge transport.[3][4]

A Comparative Overview of Synthesis Methodologies

Several cross-coupling polymerization methods have been developed to synthesize regioregular P3ATs. The three most prominent are the McCullough method, the Rieke method, and the Grignard Metathesis (GRIM) method.

| Method | Starting Material | Key Reagent/Step | Advantages | Disadvantages |

| McCullough | 2-bromo-3-alkylthiophene | Lithiation (LDA) at cryogenic temperatures, followed by transmetalation with MgBr₂·Et₂O. | First method to achieve nearly 100% HT couplings.[5][6] | Requires cryogenic temperatures (-78 °C); LDA is a sensitive reagent.[3] |

| Rieke | 2,5-dibromo-3-alkylthiophene | Oxidative addition with highly reactive "Rieke Zinc" (Zn*). | High regioregularity (>98.5% HT); avoids organolithium reagents.[7][8] | Requires preparation of highly reactive Rieke Zinc; can also require low temperatures.[9] |

| GRIM | 2,5-dibromo-3-alkylthiophene | Grignard exchange with a standard Grignard reagent (e.g., iPrMgCl·LiCl).[10] | Room temperature reaction; uses readily available reagents; cost-effective and scalable.[7][11] | Metathesis step produces a mix of regioisomers, requiring a selective catalyst.[7] |

While all three methods produce high-quality, regioregular polymers, the GRIM method has become particularly widespread due to its operational simplicity, cost-effectiveness, and scalability, making it the focus of this guide.[3][7][11]

The Grignard Metathesis (GRIM) Polymerization: Mechanism and Rationale

The GRIM polymerization is a chain-growth process that proceeds via a quasi-"living" mechanism.[12][13] This "living" character allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio and enables the synthesis of block copolymers through sequential monomer addition.[12][13]

The process is initiated by a nickel(II) catalyst, typically Ni(dppp)Cl₂ (where dppp is 1,3-bis(diphenylphosphino)propane). The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12]

Below is a diagram illustrating the catalytic cycle for GRIM polymerization.

Caption: Catalytic cycle of GRIM polymerization.

The key to achieving high regioregularity despite the initial formation of two monomer isomers lies in the catalyst's selectivity. The Grignard metathesis step on 2,5-dibromo-3-decylthiophene yields an approximate 85:15 mixture of the "good" isomer (2-bromo-5-magnesio-3-decylthiophene) and the "bad" isomer (5-bromo-2-magnesio-3-decylthiophene).[7] The Ni(dppp)Cl₂ catalyst, however, preferentially reacts with the less sterically hindered "good" isomer, effectively incorporating it into the growing polymer chain while leaving the "bad" isomer largely unconsumed.[11][13] This kinetic selection is the origin of the high Head-to-Tail fidelity in the final polymer.

Detailed Experimental Protocol for GRIM Synthesis of P3DT

This protocol describes a typical lab-scale synthesis of regioregular P3DT. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be anhydrous.

Materials and Reagents

| Reagent | Formula | Purpose | Typical Supplier |

| 2,5-Dibromo-3-decylthiophene | C₁₄H₂₀Br₂S | Monomer | Sigma-Aldrich, TCI |

| Isopropylmagnesium chloride lithium chloride complex | iPrMgCl·LiCl | Grignard Reagent | Sigma-Aldrich |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) | Ni(dppp)Cl₂ | Catalyst/Initiator | Strem Chemicals, Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | Solvent | Acros Organics, Sigma-Aldrich |

| Methanol | CH₃OH | Quenching/Precipitation | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | Catalyst Removal | VWR |

| Hexanes | C₆H₁₄ | Soxhlet Extraction Solvent | Fisher Scientific |

| Chloroform | CHCl₃ | Soxhlet Extraction Solvent | Fisher Scientific |

Experimental Workflow Diagram

Caption: Step-by-step workflow for P3DT synthesis.

Step-by-Step Methodology

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-decylthiophene (e.g., 1.0 mmol, ~0.4 g) in anhydrous THF (e.g., 50 mL).[10]

-

Causality: The monomer must be fully dissolved in an anhydrous environment to prevent premature quenching of the Grignard reagent and ensure homogeneous reaction conditions.

-

-

Grignard Metathesis: Cool the solution to 0 °C using an ice bath. Slowly add one molar equivalent of iPrMgCl·LiCl solution (e.g., ~0.77 mL of a 1.3 M solution) dropwise.[10] After the addition, remove the ice bath and heat the reaction mixture to 60 °C for 30 minutes.

-

Causality: This step performs the magnesium-bromine exchange, creating the active monomer species. Heating ensures the exchange reaches equilibrium. The LiCl in the Grignard reagent helps to break up magnesium aggregates, increasing reactivity.

-

-

Initiation and Polymerization: In a separate flask, prepare a solution of the Ni(dppp)Cl₂ catalyst in a small amount of anhydrous THF. Add the catalyst solution to the monomer mixture. The amount of catalyst determines the target molecular weight ([Monomer]/[Catalyst] ratio). The solution will typically turn a deep, dark color. Allow the polymerization to proceed at room temperature or with gentle heating for 2-4 hours.

-

Quenching and Precipitation: After the polymerization period, quench the reaction by pouring the mixture into a beaker containing methanol (e.g., 200 mL) with a small amount of concentrated HCl (e.g., 5 mL). A dark, fibrous precipitate should form.

-

Causality: Methanol is a non-solvent for P3DT, causing it to precipitate. The HCl serves to protonate the chain ends and chelate with the nickel catalyst, helping to remove it from the polymer.

-

-

Isolation of Crude Polymer: Stir the precipitate for 30 minutes, then collect the solid by filtration (e.g., using a Büchner funnel). Wash the solid copiously with methanol to remove unreacted monomer and salts. Dry the crude polymer under vacuum.

-

Purification by Soxhlet Extraction: This is a critical step to remove impurities and fractionate the polymer. Pack the crude polymer into a cellulose thimble and perform sequential extractions in a Soxhlet apparatus:

-

Methanol: To remove any remaining catalyst residues and oligomers.

-

Hexanes (or Heptane): To remove low molecular weight fractions.

-

Chloroform (or Toluene/Chlorobenzene): To extract the desired high molecular weight, regioregular P3DT fraction.

-

Causality: Soxhlet extraction provides a rigorous purification based on solubility. The desired polymer is insoluble in methanol and hexanes but soluble in chloroform, allowing for its selective isolation.

-

-

Final Product Isolation: Collect the chloroform fraction. Reduce the solvent volume using a rotary evaporator, and then precipitate the pure polymer by adding it to methanol. Filter the final product, wash with methanol, and dry thoroughly under high vacuum. The final product should be a dark, lustrous solid.

Characterization of Poly(this compound)

Proper characterization is essential to confirm the structure, purity, regioregularity, and molecular weight of the synthesized P3DT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the definitive tool for determining regioregularity. In a highly regioregular Head-to-Tail P3DT, the single aromatic proton on the thiophene ring appears as a sharp singlet around 6.98 ppm . The methylene protons (α-CH₂) adjacent to the thiophene ring typically appear as a triplet around 2.80 ppm . The presence of significant peaks outside these regions in the aromatic area indicates regio-defects (HH or TT couplings).[11][12]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the polymer. For a controlled, quasi-living polymerization like GRIM, a relatively narrow PDI (typically 1.2–1.5) is expected.[12][13]

UV-Visible (UV-Vis) Spectroscopy

In solution (e.g., chloroform), P3DT typically shows a broad absorption peak (λₘₐₓ) around 450 nm , corresponding to the π-π* transition of the conjugated backbone.[14] In a thin film, this peak red-shifts to ~520 nm , often with the appearance of vibronic shoulders at ~557 nm and ~605 nm.[1][15] This red-shift is a hallmark of aggregation and increased planarity of the polymer chains in the solid state, indicating good intermolecular ordering.[15]

Summary of Typical Characterization Data

| Technique | Parameter | Typical Value for Regioregular P3DT |

| ¹H NMR (CDCl₃) | Aromatic Proton (HT) | δ ≈ 6.98 ppm (singlet) |

| α-Methylene Protons | δ ≈ 2.80 ppm (triplet) | |

| GPC/SEC (THF) | Polydispersity Index (PDI) | 1.2 – 1.5 |

| UV-Vis | λₘₐₓ (in Chloroform) | ~450 nm |

| λₘₐₓ (Thin Film) | ~520 nm (with vibronic shoulders) |

Conclusion

The synthesis of high-quality, regioregular poly(this compound) is readily achievable through the Grignard Metathesis (GRIM) polymerization. This method stands out for its operational simplicity, scalability, and ability to produce polymers with controlled molecular weights and low polydispersity. The success of the synthesis hinges on maintaining an inert, anhydrous environment and performing a rigorous purification via Soxhlet extraction. Proper characterization using NMR, GPC, and UV-Vis spectroscopy is crucial to validate the regioregularity and molecular properties that ultimately govern the material's performance in electronic and optoelectronic applications.

References

-

Iovu, M. C., Sheina, E. E., Jeffries-El, M., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(21), 8649–8656. [Link]

-

Brouwer, E., et al. (2018). Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties. Polymer Chemistry, 9(1), 43-51. [Link]

-

Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). Mechanistic aspects of regioregularity in head-to-tail coupled poly(3-alkylthiophenes). Macromolecules, 34(13), 4324–4333. [Link]

-

Sheina, E. E., Iovu, M. C., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). CORE. [Link]

-

Karim-Al-Ichal, A., & Boutalib, A. (2014). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 43(3), 1334-1343. [Link]

-

Loewe, R. S., Khersonsky, S. M., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324-4333. [Link]

-

McCullough Group. (n.d.). Regioregular Poly(3-alkylthiophene). Carnegie Mellon University. [Link]

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. [Link]

-

Hussain, B. A., et al. (2020). The original McCullough method for the synthesis of poly(3-alkylthiophene)s. ResearchGate. [Link]

-

Lee, D., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 32015-32025. [Link]

-

Al-Malaika, S., et al. (2004). Regioregular poly(3‐alkylthiophenes): Synthesis, characterization, and application in conductive fabrics. Journal of Applied Polymer Science, 93(5), 2131-2135. [Link]

-

da Silva, I. A., Jr., et al. (2021). Manufacture and Photoelectrical Characterization of Poly(this compound) Thin Films by Drop Casting Technique. Materials Research, 24. [Link]

-

Kim, T., et al. (2015). Tuning Mechanical and Optoelectrical Properties of Poly(3-hexylthiophene) through Systematic Regioregularity Control. Macromolecules, 48(12), 3933-3940. [Link]

-

Stefan, M. C., et al. (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylthiophene). Journal of Polymer Science Part A: Polymer Chemistry, 49(22), 4747-4759. [Link]

-

Kępska, K., Stolarczyk, A., & Januszkiewicz-Kaleniak, A. (2014). Synthesis of 3-hexylthiophene-thiophene copolymers via Grignard Metathesis method. Prace Studentów Politechniki Wrocławskiej, 19. [Link]

-

McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70-72. [Link]

-

Adriaensens, L., et al. (2011). Efficient formation, isolation and characterization of poly(3-alkylthiophene) nanofibres: Probing order as a function of side-chain length. ResearchGate. [Link]

-

Islam, M. S., et al. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances, 8(15), 8193-8203. [Link]

-

Zhang, Q. (2018). Synthesis of Poly (3-Alkylthiophene)s. ResearchGate. [Link]

-

Le, T.-H., et al. (2017). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers, 9(12), 698. [Link]

-

Iovu, M. C., et al. (2005). Regioregular poly(3-alkylthiophene) conducting block copolymers. Polymer, 46(18), 7699-7704. [Link]

-

Wang, Y., & Li, Y. (2010). The synthesis of poly (3-hexylthiophene) and poly (3-dodecylthiophene). ResearchGate. [Link]

-

Hussain, B. A., et al. (2020). The original Rieke method for the synthesis of poly(3-alkylthiophene)s. ResearchGate. [Link]

-

Chen, T.-A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Journal of the American Chemical Society, 117(1), 233-244. [Link]

-

da Silva, I. A., Jr., et al. (2020). Optical and Electrical Characterization of Poly(this compound) Thin Films: Chloroform Sensor. Materials Research, 23. [Link]

-

da Silva, I. A., Jr., et al. (2021). Manufacture and Photoelectrical Characterization of Poly(this compound) Thin Films by Drop Casting Technique. SciELO. [Link]

-

Jabbar, A. A. (2017). Synthesis and Characterization of poly(3-hexylthiophene). Journal of University of Babylon, 25(1), 239-250. [Link]

- Rieke, R. D., & Chen, T.-A. (2010). Process for preparation of regioregular poly(3-substituted-thiophene).

-

Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. ResearchGate. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. The McCullough Group - Research [chem.cmu.edu]

- 4. Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sci-hub.box [sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 11. chem.cmu.edu [chem.cmu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

3-decylthiophene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Decylthiophene

Abstract

This compound is a pivotal monomer in the field of materials science, primarily serving as a precursor for the synthesis of the conducting polymer poly(this compound) (P3DT). The long alkyl side chain imparted by the decyl group significantly enhances the solubility and processability of the resulting polymer, making it a prime candidate for applications in organic electronics such as field-effect transistors (FETs), photovoltaics (OPVs), and chemical sensors.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and polymerization of this compound, along with the key characteristics of its corresponding polymer, P3DT. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this versatile compound.

Physicochemical Properties of this compound Monomer

This compound is a colorless to slightly yellow clear liquid under standard conditions.[1] Its fundamental properties are crucial for its handling, purification, and subsequent polymerization. The decyl side chain is the defining feature, distinguishing it from other 3-alkylthiophenes (3ATs) and governing the properties of its polymeric form.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65016-55-9 | [1][2] |

| Molecular Formula | C₁₄H₂₄S | [1] |

| Molecular Weight | 224.41 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 119-120 °C at 1.2 mmHg | [1][2] |

| Density | 0.91 - 0.912 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.489 - 1.49 | [1][2] |

| Storage Conditions | 2-8 °C | [1][2] |

Synthesis and Purification of this compound

The synthesis of high-purity this compound is paramount for producing high-quality, high-molecular-weight P3DT with desirable electronic properties. The most common and effective methods involve cross-coupling reactions, such as the Kumada coupling.

Synthesis via Kumada Catalyst-Transfer Polycondensation

This method involves the nickel-catalyzed reaction of a Grignard reagent (decylmagnesium bromide) with a halogenated thiophene (3-bromothiophene).

Expertise & Experience Insight: The choice of a nickel catalyst, specifically one with a phosphine ligand like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), is critical.[3] This catalyst system is highly efficient for C(sp²)-C(sp³) bond formation and helps to minimize side reactions, leading to higher yields of the desired 3-substituted product. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as Grignard reagents are highly reactive with oxygen and moisture.

Caption: Synthesis workflow for this compound via Kumada coupling.

Detailed Synthesis Protocol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Slowly add a solution of 1-bromodecane in anhydrous tetrahydrofuran (THF) to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

-

Coupling Reaction: Cool the freshly prepared decylmagnesium bromide solution in an ice bath. In a separate flask, dissolve 3-bromothiophene and the Ni(dppp)Cl₂ catalyst in anhydrous THF.[3]

-

Slowly add the 3-bromothiophene/catalyst solution to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.[3]

-

Work-up: Cool the reaction mixture and quench it by carefully adding dilute hydrochloric acid. Extract the organic phase with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[4]

Trustworthiness Insight: A self-validating system is crucial here. Before proceeding to polymerization, the purity of the synthesized monomer must be rigorously verified. Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm a purity of >99%. ¹H NMR spectroscopy is essential to confirm the structure, ensuring the decyl group is at the 3-position and that no isomeric byproducts are present. The characteristic aromatic protons of the thiophene ring should appear between 6.9-7.3 ppm, while the aliphatic protons of the decyl chain will be found upfield (approx. 0.8-2.8 ppm).[5][6]

Polymerization to Poly(this compound) (P3DT)

This compound is the monomer unit for P3DT, a conductive polymer with significant applications in organic electronics.[7] The method of polymerization directly influences the most critical property of the polymer: its regioregularity.

Regioregularity in P3DT

Regioregularity refers to the orientation of the monomer units within the polymer chain. Head-to-Tail (HT) coupling leads to a more planar polymer backbone, which facilitates π-π stacking and enhances charge carrier mobility. Head-to-Head (HH) and Tail-to-Tail (TT) couplings introduce steric hindrance, twisting the backbone and disrupting conjugation. High regioregularity (>95% HT) is essential for high-performance electronic devices.[8][9]

Caption: Comparison of regioregular vs. regioirregular P3DT chains.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a preferred method for synthesizing highly regioregular P3DT. It is a chain-growth polymerization that offers excellent control over molecular weight and regioregularity.[10]

Detailed Polymerization Protocol

-

Monomer Activation: A brominated derivative of the monomer, 2-bromo-5-iodo-3-decylthiophene, is often used as a starting point. This is reacted with an alkyl Grignard reagent (e.g., isopropylmagnesium chloride) to perform a halogen-magnesium exchange, creating the active monomer for polymerization.[4]

-

Polymerization: The activated monomer solution is then added to a nickel catalyst, such as Ni(dppp)Cl₂, which initiates the chain-growth polymerization. The reaction is typically run in THF at room temperature or slightly elevated temperatures.[10]

-

Quenching: The polymerization is terminated by adding dilute HCl.[10]

-

Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.[10] The crude polymer is then purified extensively using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove the catalyst and low-molecular-weight oligomers. The final, pure P3DT is recovered by extraction with a good solvent like chloroform.[10]

Key Chemical Properties of Poly(this compound)

The properties of P3DT are a direct consequence of its chemical structure, including the decyl side chain and the regioregularity of the polymer backbone.

Solubility

The long decyl side chains are crucial for making P3DT solution-processable. Unlike unsubstituted polythiophene, which is largely insoluble, P3DT dissolves in many common organic solvents.[7][11] This property is essential for fabricating thin films for electronic devices using techniques like spin-coating and drop-casting.[12]

Table 2: Solubility Profile of P3DT

| Solvent | Solubility | Notes |

| Chloroform | Soluble | Commonly used for device fabrication.[7] |

| Toluene | Soluble | Good solvent for creating solutions. |

| Tetrahydrofuran (THF) | Soluble | Often used as the reaction solvent for polymerization.[13][14] |

| Methanol | Insoluble | Used as a non-solvent for precipitation.[10] |

| Acetone | Insoluble | Used for washing and purification.[10] |

| Hexane | Insoluble | Used to remove oligomers during purification.[10] |

Optical Properties

P3DT is a strongly absorbing material in the visible spectrum, a property derived from the π-π* electronic transition along its conjugated backbone.[12] In solution, P3DT typically shows a broad absorption peak. In solid-state thin films, this peak becomes more structured and red-shifted due to interchain interactions and more ordered polymer packing.[11][12]

-

Absorption Maximum (λ_max) in Film: ~520 nm[12]

-

Fluorescence (in Chloroform): Excitation at ~441 nm results in emission at ~567 nm.[7]

The optical bandgap, calculated from the absorption edge, is a critical parameter for photovoltaic applications.

Electrochemical Properties

The electrochemical properties of P3DT determine its suitability as a semiconductor in electronic devices. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels dictate charge injection and transport barriers. These are typically measured using cyclic voltammetry.

-

Semiconductor Type: P-type (hole conductor)[15]

-

HOMO Level: The oxidation potential is directly related to the HOMO level. For poly(3-alkylthiophenes), this level is typically around -5.0 to -5.5 eV, making it relatively stable against air oxidation.[9]

-

LUMO Level: The reduction potential relates to the LUMO level.

-

Conductivity: The conductivity of P3DT films can vary, with reported values in the range of 10⁻⁶ S/m for undoped films.[12] Doping can significantly increase this value.

Applications

The unique combination of semiconducting properties, solution processability, and mechanical flexibility makes P3DT a highly valuable material in organic electronics.

-

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of regioregular P3DT makes it an excellent active layer in OFETs, which are components of flexible displays and sensors.[1]

-

Organic Photovoltaics (OPVs): P3DT's strong absorption in the visible spectrum makes it a suitable electron donor material in bulk heterojunction solar cells.[1][16]

-

Chemical Sensors: Changes in the conductivity of P3DT upon exposure to certain analytes can be used to fabricate sensitive and selective chemical sensors.[1]

Conclusion

This compound is more than just a chemical compound; it is a fundamental building block for advanced functional materials. Its key feature, the decyl side chain, provides the necessary solubility to transform the otherwise intractable polythiophene into a processable semiconductor. Through controlled synthesis and polymerization techniques like GRIM, highly regioregular P3DT can be produced, unlocking its full potential for high-performance organic electronic devices. A thorough understanding of its synthesis, purification, and resulting physicochemical properties is essential for any researcher aiming to innovate in the fields of materials science and organic electronics.

References

- Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021). Google Scholar.

- Structures and properties of poly(3-alkylthiophene) thin-films fabricated though vapor-phase polymerization. (2012). PubMed.

- This compound. Chem-Impex.

- Manufacture and Photoelectrical Characterization of Poly(this compound) Thin Films by Drop Casting Technique. (2024). SciELO.

- Poly(this compound-2,5-diyl) regioregular. Sigma-Aldrich.

- This compound 97. Sigma-Aldrich.

- Regioregular poly(3‐alkylthiophenes): Synthesis, characterization, and application in conductive fabrics. (2004). Semantic Scholar.

- Synthesis and characterizations of regioregular poly(3-alkylthiophene) with alternating dodecyl/1H,1H,2H,2H-perfluorooctyl side chains. (2011). PubMed.

- 3-DODECYLTHIOPHENE. ChemicalBook.

- Manufacture and Photoelectrical Characterization of Poly(this compound) Thin Films by Drop Casting Technique. SciELO.

- Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. (2013). ACS Publications.

- Poly(3-dodecylthiophene-2,5-diyl) regioregular. Sigma-Aldrich.

- Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. (Date unavailable). ACS Publications.

- Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. (2025). ResearchGate.

- Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s. (2021). Semantic Scholar.

- Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. (Date unavailable). MDPI.

- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-癸基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-DODECYLTHIOPHENE | 104934-52-3 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 聚(3-癸基噻吩-2,5-二基) regioregular, average Mw ~42,000, average Mn ~30,000 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Regioregular poly(3‐alkylthiophenes): Synthesis, characterization, and application in conductive fabrics | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 聚(3-十二烷基噻吩-2,5-二基) regioregular, average Mw ~60,000 | Sigma-Aldrich [sigmaaldrich.com]

- 16. Structures and properties of poly(3-alkylthiophene) thin-films fabricated though vapor-phase polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-decylthiophene (CAS: 110851-65-5)

Introduction to 3-decylthiophene: A Key Building Block for Organic Electronics

This compound is an alkylated derivative of thiophene, a sulfur-containing aromatic heterocycle. Its primary significance lies in its role as a monomer for the synthesis of regioregular poly(this compound) (P3DT), a member of the poly(3-alkylthiophene) (P3AT) class of conducting polymers.[1][2] These materials are renowned for their unique combination of semiconducting properties, solution processability, and environmental stability, making them central to the advancement of organic electronics.[1][3]

The defining feature of this compound is its ten-carbon alkyl side chain. This side chain is not merely a passive substituent; it is critical for imparting solubility in common organic solvents, a property that is essential for fabricating large-area, flexible electronic devices using low-cost techniques like spin-coating, inkjet printing, and roll-to-roll processing.[4] Furthermore, the length and structure of the alkyl side chain profoundly influence the polymer's thermal properties, solid-state packing, thin-film morphology, and, consequently, its charge carrier mobility.[4][5][6] The decyl group in P3DT provides an optimal balance between solubility and the propensity for self-assembly into ordered, crystalline domains that facilitate efficient charge transport.[3]

While the primary applications of this compound-derived polymers are in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors, the underlying principles of molecular self-assembly and charge transport in these soft materials are of broad scientific interest.[3][7] For professionals in drug development, the technologies developed around thiophene-based materials, particularly in the realm of advanced biosensors, offer potential avenues for novel diagnostic and screening platforms.

This guide provides a comprehensive overview of the synthesis, purification, characterization, and polymerization of this compound, grounded in established laboratory procedures and field-proven insights.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its successful application in synthesis and material fabrication. Key data are summarized below. Data for the closely related 3-dodecylthiophene is also included for comparison.

Table 1: Physicochemical Properties of 3-Alkylthiophenes

| Property | This compound | 3-dodecylthiophene |

| CAS Number | 110851-65-5[7] | 104934-52-3 |

| Molecular Formula | C₁₄H₂₄S | C₁₆H₂₈S |

| Molecular Weight | 224.41 g/mol | 252.46 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | ~145-148 °C at 5 mmHg | 290 °C (lit.) |

| Density | ~0.91 g/mL at 25 °C | 0.902 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | ~1.490 | 1.488 (lit.) |

Table 2: Characteristic Spectroscopic Data for this compound

| Technique | Solvent | Characteristic Peaks / Chemical Shifts (δ) |

| ¹H NMR | CDCl₃ | ~7.20 ppm (dd, 1H, H-5), ~6.95 ppm (m, 2H, H-2, H-4), ~2.60 ppm (t, 2H, α-CH₂), ~1.60 ppm (quint, 2H, β-CH₂), ~1.25 ppm (m, 14H, chain-CH₂), ~0.88 ppm (t, 3H, -CH₃) |

| ¹³C NMR | CDCl₃ | ~142.3 (C-3), ~129.5 (C-5), ~124.8 (C-4), ~120.0 (C-2), ~31.9, ~30.4, ~29.6, ~29.5, ~29.3, ~29.2, ~22.7 (alkyl chain), ~14.1 (-CH₃) |

Synthesis of this compound Monomer

The most reliable and widely used method for synthesizing 3-alkylthiophenes is the Kumada cross-coupling reaction.[8][9] This nickel-catalyzed reaction forms a carbon-carbon bond between a Grignard reagent (alkylmagnesium halide) and an organic halide (3-bromothiophene).[10][11]

Causality of Experimental Choices:

-

Catalyst: A nickel(II) complex with a diphosphine ligand, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is chosen. The bulky phosphine ligands are crucial for stabilizing the nickel catalyst, facilitating the catalytic cycle, and preventing side reactions.[8]

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent. These ethers are essential for solvating and stabilizing the Grignard reagent, which is highly reactive towards protic solvents like water or alcohols.[12]

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture, which would quench it and reduce the yield.[12]

Synthesis Workflow Diagram

Caption: Workflow for the purification and characterization of this compound.

Interpreting Characterization Data

-

¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The spectrum should show three distinct signals for the thiophene ring protons, with characteristic chemical shifts and coupling constants. The signals for the alkyl chain protons should be present with the correct integration ratios, confirming the presence and length of the decyl group. [13][14]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms both the purity and identity of the compound. The gas chromatogram should show a single, sharp peak, indicating high purity. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 224.41), along with a characteristic fragmentation pattern. [9]

Polymerization to Poly(this compound) (P3DT)

The synthesis of high-quality, regioregular poly(3-alkylthiophenes) is crucial for achieving optimal device performance. [3]Regioregularity, specifically the head-to-tail (HT) coupling of monomer units, leads to a more planar polymer backbone, which enhances π-π stacking and improves charge mobility. [1]The Grignard Metathesis (GRIM) polymerization is a robust and widely used method for producing highly regioregular P3ATs. [1][15][16] Causality of Experimental Choices:

-

Monomer: The polymerization starts with 2,5-dibromo-3-decylthiophene. The two bromine atoms provide the reactive sites for the cross-coupling polymerization. [9]* Grignard Exchange: An alkyl Grignard reagent (e.g., methylmagnesium bromide or t-butylmagnesium chloride) is used in a stoichiometric amount to perform a magnesium-halogen exchange, selectively forming a magnesiated thiophene intermediate. [1][3]* Catalyst: Ni(dppp)Cl₂ is again the catalyst of choice. It selectively catalyzes the cross-coupling of the more reactive 2-bromo-5-magnesiated intermediate, driving the formation of head-to-tail linkages. [9][16]This process is a chain-growth polymerization, often described as "quasi-living," which allows for control over the polymer's molecular weight. [16][17]

GRIM Polymerization Mechanism

Caption: Simplified mechanism of Grignard Metathesis (GRIM) polymerization.

Experimental Protocol for P3DT Synthesis

This protocol is a representative procedure adapted from the GRIM method. [3][18]

-

Monomer Preparation: In a flame-dried, three-necked round-bottom flask under nitrogen, dissolve 2,5-dibromo-3-decylthiophene (1.0 equivalent) in anhydrous THF.

-

Grignard Exchange: Cool the solution to 0 °C and slowly add one equivalent of a Grignard reagent (e.g., t-butylmagnesium chloride, 1 M in THF) via syringe. Allow the mixture to warm to room temperature and stir for 1-2 hours to facilitate the magnesium-halogen exchange.

-

Polymerization:

-

Add the catalyst, Ni(dppp)Cl₂ (typically 0.5-1 mol% relative to the monomer), as a solid or a suspension in THF.

-

The solution should change color (often to a deep red or purple), indicating the start of polymerization.

-

Stir the reaction at room temperature for 2-4 hours. The mixture may become viscous as the polymer forms.

-

-

Quenching and Precipitation:

-

Quench the polymerization by slowly adding 5 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

-

Purification (Soxhlet Extraction):

-

Filter the crude polymer and wash it thoroughly with methanol.

-

Dry the crude polymer and purify it by sequential Soxhlet extraction with methanol (to remove catalyst residues and oligomers), hexane (to remove shorter polymer chains), and finally chloroform or chlorobenzene to extract the desired high molecular weight, regioregular P3DT.

-

Precipitate the polymer from the chloroform fraction into methanol, filter, and dry the purified P3DT under vacuum.

-

Applications in Organic Electronics

Poly(this compound) is a p-type semiconductor, meaning it transports positive charge carriers (holes). [19]The properties endowed by the this compound monomer make P3DT a versatile material for several electronic applications.

-

Organic Field-Effect Transistors (OFETs): In OFETs, P3DT serves as the active semiconducting layer. The ability of P3DT to self-assemble into ordered, lamellar structures allows for efficient charge transport along the polymer backbones and between adjacent chains, leading to high hole mobilities. [18]* Organic Photovoltaics (OPVs): P3DT is widely used as the electron donor material in bulk heterojunction (BHJ) solar cells, typically blended with a fullerene derivative (electron acceptor) like PCBM. The morphology of this blend, which is heavily influenced by the solubility and crystallization properties of P3DT, is critical for efficient exciton dissociation and charge collection. [6]* Sensors: The conductivity of P3DT films can be modulated by exposure to certain chemical analytes. This change in electrical properties can be harnessed to create sensitive and selective chemical sensors, for example, for detecting volatile organic compounds like chloroform. [7] The decyl side chain is instrumental in these applications. It ensures the polymer is soluble enough for device fabrication while being long enough to promote the intermolecular interactions necessary for forming the well-ordered, semicrystalline domains that are essential for high electronic performance. [4][6]

Safety, Handling, and Storage

Safety:

-

Handling: this compound and its precursors should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [20]* Toxicity: While specific toxicity data for this compound is limited, similar organic reagents may cause skin and eye irritation. Avoid inhalation of vapors and direct contact with skin and eyes. [20]* Fire Hazard: The material is combustible. Keep away from open flames, sparks, and heat sources. Use appropriate fire extinguishers (dry chemical, CO₂, or foam) in case of a fire. [21] Storage:

-

Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation.

-

Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [22]For long-term storage, refrigeration (2-8°C) is recommended.

References

- Benchchem. Dibromo-3-decylthiophene: Application Notes and Protocols.

-

McCullough, R. D., et al. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Available at: [Link]

- The Royal Society of Chemistry. (2019). The Role of Side-chain Branch Position on Thermal Property of Poly-3-alkylthiophenes.

-

ACS Publications. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available at: [Link]

-

ACS Publications. (2008). Influence of Alkyl Side-Chain Length on the Performance of Poly(3-alkylthiophene)/Polyfluorene All-Polymer Solar Cells. Chemistry of Materials. Available at: [Link]

-

ResearchGate. (2009). Side Chain Effects of Poly(3-alkylthiophene) on the Morphology and Performance of Polymer Solar Cells. Available at: [Link]

- American Chemical Society. (2025). Effect of ester-functionalized side chains on mechanical and electronic properties of poly(3-alkylthiophenes) copolymers. ACS Fall 2025.

-

CORE. Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. Available at: [Link]

-

ACS Publications. Side-chain order in poly(3-alkylthiophenes). Macromolecules. Available at: [Link]

-

Semantic Scholar. (2004). Regioregular poly(3‐alkylthiophenes): Synthesis, characterization, and application in conductive fabrics. Available at: [Link]

-

Wikipedia. Kumada coupling. Available at: [Link]

-

Carnegie Mellon University. Grignard Metathesis (GRIM) Method for the Synthesis of Regioregular, Head-to-Tail Coupled Poly(3-Alkylthiophenes). Available at: [Link]

-

ResearchGate. (2018). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Available at: [Link]

-

Selerity. (2025). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Available at: [Link]

-

Semantic Scholar. (2002). Synthesis of 3-hexylthiophene-thiophene copolymers via Grignard Metathesis method. Available at: [Link]

-

ACS Publications. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Available at: [Link]

- Google Patents. (2007). Improved process for the kumada coupling reaction.

-

ACS Publications. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters. Available at: [Link]

-

ACS Publications. (2000). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. Available at: [Link]

-

PubMed. (2011). Synthesis and characterizations of regioregular poly(3-alkylthiophene) with alternating dodecyl/1H,1H,2H,2H-perfluorooctyl side chains. Available at: [Link]

-

SciELO. (2021). Optical and Electrical Characterization of Poly(this compound) Thin Films: Chloroform Sensor. Available at: [Link]

-

PMC. (2017). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Available at: [Link]

-

ResearchGate. ¹H-NMR spectrum of P3HT-3, inset is the region of interest for calculation of regioregularity of the polymer. Available at: [Link]

- Benchchem. Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes and Protocols.

-

Cole-Parmer. Material Safety Data Sheet - Ethyl Cinnamate. Available at: [Link]

-

ResearchGate. The 1 H NMR spectrum of Compound 3. Available at: [Link]

-

Organic Syntheses. 2-CYANOETHYLTHIOURONIUM HYDROCHLORIDE and 2-CYANOETHANETHIOL. Available at: [Link]

-

Organic Syntheses. 3-BROMOTHIOPHENE. Available at: [Link]

- Google Patents. (2005). Purification of biologically-produced 1,3-propanediol.

Sources

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Kumada coupling - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 19. Poly(3-dodecylthiophene-2,5-diyl) regioregular, average Mw 60,000 137191-59-4 [sigmaaldrich.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

3-decylthiophene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Decylthiophene in Organic Solvents

Abstract

This compound is a critical monomer for the synthesis of high-performance conductive polymers, such as poly(this compound) (P3DT), which are integral to the advancement of organic electronics. The processability of these materials is fundamentally governed by their interaction with organic solvents, making a comprehensive understanding of the monomer's solubility essential for researchers in materials science and drug development. This technical guide provides a deep dive into the solubility of this compound. It covers the theoretical principles governing its solubility, compiles qualitative solubility insights based on related compounds, and presents a robust, step-by-step experimental protocol for precise quantitative determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to make informed decisions on solvent selection for synthesis, purification, and device fabrication.

Part 1: Introduction to this compound

This compound (C₁₄H₂₄S) is an alkylated thiophene derivative that serves as a fundamental building block for a class of semiconducting polymers known as poly(3-alkylthiophene)s (P3ATs). The incorporation of a long, flexible decyl (C₁₀H₂₁) side chain onto the thiophene ring is a key molecular design strategy. This alkyl chain significantly disrupts the strong π-π stacking that would otherwise occur between polymer chains, thereby enhancing solubility in common organic solvents and improving the processability of the resulting polymeric materials.[1] This improved solubility is crucial for employing solution-based fabrication techniques like spin-coating, drop-casting, and printing, which are essential for manufacturing devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65016-55-9 | [1] |

| Molecular Formula | C₁₄H₂₄S | [1] |

| Molecular Weight | 224.41 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density | 0.91 g/mL | [1] |

| Boiling Point | 119 - 120 °C @ 1.2 mmHg | [1] |

| Refractive Index | n20/D 1.49 | [1] |

Part 2: Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities and intermolecular forces are likely to be miscible.

This compound is an amphiphilic molecule with two distinct regions:

-

The Thiophene Head: A heterocyclic aromatic ring that is weakly polar and capable of π-π interactions.

-

The Decyl Tail: A long, nonpolar aliphatic hydrocarbon chain that primarily interacts through van der Waals forces.

The long, nonpolar decyl tail is the dominant feature of the molecule, suggesting that this compound will be highly soluble in nonpolar and weakly polar organic solvents. Solvents like hexane, toluene, and cyclohexane can effectively solvate the alkyl chain. Weakly polar solvents such as chloroform (CHCl₃), tetrahydrofuran (THF), and chlorobenzene (CB) can interact favorably with both the alkyl chain and the polarizable thiophene ring, making them excellent solvents for both the monomer and its corresponding polymer.[3]

Conversely, this compound is expected to have very poor solubility in highly polar protic solvents like water or methanol. The strong hydrogen-bonding network of these solvents would be disrupted by the nonpolar alkyl chain, making solvation energetically unfavorable.

Part 3: Solubility Profile of this compound

However, we can infer its solubility profile from data on its closely related polymers and the guiding theoretical principles. Poly(3-hexylthiophene) (P3HT) has a measured solubility of 1.1 to 2.3 g/L in THF, while solutions of poly(3-dodecylthiophene) (P3DDT) are commonly prepared at concentrations of 1-4 mg/mL in solvents like chloroform, chlorobenzene, and toluene.[3] Given that the monomer lacks the rigid, crystalline structure of the polymer, its solubility is expected to be significantly higher, likely achieving full miscibility in these solvents.

Table 2: Qualitative Solubility and Properties of Common Organic Solvents

| Solvent | Formula | Polarity Index¹ | Dielectric Constant² | Boiling Point (°C) | Expected Solubility of this compound |

| n-Hexane | C₆H₁₄ | 0.1 | 1.88 | 68.7 | Miscible |

| Cyclohexane | C₆H₁₂ | 0.2 | 2.02 | 80.7 | Miscible |

| Toluene | C₇H₈ | 2.4 | 2.38 | 110.6 | Miscible |

| Chloroform | CHCl₃ | 4.1 | 4.81 | 61.1 | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.58 | 66.0 | Miscible |

| Chlorobenzene | C₆H₅Cl | 2.7 | 5.62 | 131.7 | Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 8.93 | 39.7 | Miscible |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 77.1 | Soluble |

| Acetone | C₃H₆O | 5.1 | 20.7 | 56.3 | Partially Soluble |

| Ethanol | C₂H₆O | - | 24.55 | 78.3 | Sparingly Soluble |

| Methanol | CH₃OH | 5.1 | 32.70 | 64.7 | Sparingly Soluble |

| Water | H₂O | 10.2 | 80.1 | 100.0 | Insoluble |

¹ Polarity Index values are relative; higher numbers indicate greater polarity.[4] ² Dielectric constants are typically measured at 20-25°C.[1][4][5]

Part 4: Experimental Determination of Solubility

For applications requiring precise concentrations, such as kinetic studies or formulation development, direct experimental measurement of solubility is imperative. The Isothermal Equilibrium Shake-Flask Method is the gold-standard technique for determining the thermodynamic solubility of a compound in a solvent.[2][6][7]

Detailed Step-by-Step Protocol

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Thermostatic shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Analytical balance

-

Validated analytical instrument (e.g., UV-Vis Spectrophotometer or Gas Chromatograph with a suitable detector).

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. "Excess" is critical to ensure that saturation is reached and undissolved solute remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.[2]

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended.[8] The system is at equilibrium when the concentration of the solute in the solution does not change over time. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h).[2]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved this compound to settle for several hours at the same constant temperature.

-

Carefully draw the supernatant (the clear, saturated solution) using a glass pipette or syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved micro-droplets.[9]

-

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis or GC). A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

-

Part 5: Practical Considerations and Applications

Solvent Choice for Solution Processing: For fabricating thin films for electronic devices, the choice of solvent is critical as it influences film morphology, crystallinity, and ultimately, device performance.[3]

-

High Boiling Point Solvents: Solvents with higher boiling points, such as chlorobenzene (132 °C) or ortho-dichlorobenzene (180 °C), evaporate more slowly. This allows more time for the polymer chains (formed from the monomer) to self-organize and form well-ordered crystalline domains, which is often desirable for achieving high charge carrier mobility.

-

"Green" Solvents: There is a significant research effort to replace traditional halogenated solvents (e.g., chloroform, chlorobenzene) with more environmentally benign alternatives like toluene, xylene, or 2-methyltetrahydrofuran (2-MeTHF).[10] When substituting solvents, it is crucial to re-evaluate the solubility and resulting film properties.

Troubleshooting:

-

Incomplete Dissolution: If the monomer does not fully dissolve (when not intentionally creating a saturated solution), gentle heating or sonication can be applied. However, for quantitative solubility measurements, the solution must be returned to the target temperature for equilibration.

-

Solution Instability: While the monomer is generally stable, polymer solutions (P3DT) can sometimes aggregate over time, especially in poorer solvents. Solutions should be freshly prepared and filtered before use in device fabrication.

Part 6: Conclusion

This compound exhibits excellent solubility in a wide range of nonpolar and weakly polar organic solvents, a direct consequence of its long aliphatic side chain. This property is fundamental to its utility as a precursor for solution-processable semiconducting polymers. While quantitative solubility data for the monomer is sparse, this guide provides the theoretical framework to predict its behavior and a detailed, validated experimental protocol for its precise determination. By applying these principles and methods, researchers can effectively select and manage solvent systems to optimize the synthesis, purification, and application of this compound-based materials, thereby accelerating innovation in organic electronics and materials science.

References

-

Giaquintieri, S., et al. (2013). Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. Macromolecules, 46(19), 8003–8008. Available from: [Link]

-

ResearchGate. (n.d.). Experimental set-up for phase equilibrium solubility determination by isothermal method. [Image]. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

Giaquintieri, S., et al. (2013). Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. ResearchGate. [Request PDF]. Available from: [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. Retrieved from [Link]

-

ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula, Boiling point, Dielectric constant, Density, Dipole moment (D). Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hansen solubility parameters of the four solvents and P3HT at room temperature. [Image]. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1: Determination of Solubility Class. [PDF]. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 939–942. Available from: [Link]

-

Shin, M., et al. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers, 13(16), 2735. Available from: [Link]

-

Bag, S., et al. (2013). Solvent dependent ordering of poly(3-dodecylthiophene) in thin films. RSC Advances, 3(44), 21571-21578. Available from: [Link]

-

Meille, S. V., et al. (1997). Influence of Molecular Weight and Regioregularity on the Polymorphic Behavior of Poly(3-decylthiophenes). Macromolecules, 30(25), 7898–7905. Available from: [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvent Physical Properties [people.chem.umass.edu]

- 5. arcorepoxy.com [arcorepoxy.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. evotec.com [evotec.com]

Introduction: The Significance of Poly(3-decylthiophene)

An In-Depth Technical Guide to the Electronic Structure of Poly(3-decylthiophene)

This guide provides a comprehensive exploration of the electronic structure of poly(this compound) (P3DT), a key semiconducting polymer in the field of organic electronics. Tailored for researchers and scientists, this document synthesizes fundamental principles with advanced characterization techniques, offering a deep dive into the causality behind the material's optoelectronic properties.

Poly(3-alkylthiophenes) (P3ATs) represent a cornerstone class of conducting polymers, valued for their solution processability, environmental stability, and favorable electronic properties.[1][2] Within this family, poly(this compound) (P3DT) is a notable member. The defining feature of P3DT is its conjugated backbone of thiophene rings, which facilitates the delocalization of π-electrons, a prerequisite for charge transport.[2] The decyl side chains, attached to the third carbon of each thiophene ring, are not electronically active but play a crucial role in rendering the polymer soluble in common organic solvents, a critical factor for fabricating thin-film devices via techniques like spin-coating and drop-casting.[2][3] Understanding the electronic structure of P3DT is paramount, as it governs the material's performance in applications ranging from organic photovoltaics (OPVs) and sensors to organic field-effect transistors (OFETs).[4][5]

Foundational Electronic Structure: From Monomer to Polymer

The electronic properties of P3DT are a direct consequence of its molecular and macromolecular structure. The journey from a single thiophene monomer to a long polymer chain transforms discrete molecular orbitals into continuous electronic bands.

The Thiophene Building Block

A single thiophene ring contains a system of delocalized π-electrons. In molecular orbital (MO) theory, these electrons occupy a set of π-orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is the fundamental energy gap of the monomer.

Polymerization and Band Formation

When thiophene monomers are linked to form a polymer chain, their π-orbitals overlap. This interaction causes the discrete HOMO and LUMO levels to split and broaden into continuous energy bands. The HOMO levels combine to form the Valence Band , while the LUMO levels form the Conduction Band .[6] The energy difference between the top of the valence band and the bottom of the conduction band is the energy band gap (Eg) , which is the defining electronic parameter of the semiconductor.[6][7] For conjugated polymers, this band gap typically falls within the visible spectrum, allowing them to absorb light and generate charge carriers.[7]

Key Factors Modulating Electronic Structure

The idealized band structure is heavily influenced by the polymer's chemical and physical arrangement in the solid state. For P3DT, two factors are of paramount importance: regioregularity and morphology.

The Critical Role of Regioregularity

Regioregularity refers to the specific orientation of the decyl side chains along the polymer backbone. The coupling between thiophene units can be head-to-tail (HT) or head-to-head (HH). High HT-regioregularity (typically >90%) is crucial for achieving desirable electronic properties.[8]

-

Causality: A high degree of HT coupling minimizes steric hindrance between adjacent decyl chains. This allows the polymer backbone to adopt a more planar conformation, which maximizes π-orbital overlap along the chain.[9] This enhanced intra-chain conjugation leads to a smaller band gap and higher charge carrier mobility. Polymers with poor regioregularity have twisted backbones, disrupting π-conjugation and leading to inferior electronic performance.

Solid-State Morphology and π-Stacking

In the solid state, P3DT chains self-assemble into ordered (crystalline) and disordered (amorphous) domains.[3] In the crystalline regions, the planar polymer backbones arrange themselves through π-stacking , where the electron clouds of adjacent chains interact.

-

Causality: This inter-chain interaction is vital for three-dimensional charge transport. While intra-chain transport occurs along the conjugated backbone, inter-chain transport (hopping) is necessary for charge to move through the bulk material.[1] Well-ordered π-stacking reduces the distance between chains, facilitating more efficient hopping and leading to higher conductivity and mobility. The decyl side chains mediate the inter-chain spacing and influence the packing structure.[10]

Experimental Determination of Electronic Structure

A multi-technique approach is essential to fully characterize the electronic structure of P3DT. The following protocols outline key experiments that provide complementary information.

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the optical band gap (Egopt).

-

Principle: This technique measures the absorption of light as a function of wavelength. For P3DT, the primary absorption band in the visible range corresponds to the π-π* electronic transition from the valence band to the conduction band. [11]The energy at the onset of this absorption provides a direct measure of the optical band gap.

-

Causality of Experimental Choice: UV-Vis is a rapid and accessible method to assess the extent of conjugation. A red-shifted absorption peak (lower energy) indicates a more planar, well-ordered polymer conformation, while a blue-shift is characteristic of a more disordered state, often seen in solution compared to a thin film. [1][12]The presence of fine vibronic structures (shoulders) on the absorption peak is a hallmark of high crystallinity. [13]

-

Solution Preparation: Dissolve regioregular P3DT in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 1-5 mg/mL. Gentle heating or stirring may be required.

-

Substrate Preparation: Clean a transparent substrate (e.g., glass, quartz) via sonication in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with nitrogen gas.

-

Film Deposition: Use spin-coating to deposit a thin, uniform film of the P3DT solution onto the clean substrate. Typical parameters are 1000-3000 rpm for 30-60 seconds.

-

Annealing (Optional but Recommended): Thermally anneal the film on a hotplate (e.g., at 120-150 °C) for 5-10 minutes to promote self-assembly and improve crystallinity.

-

Measurement: Place the P3DT-coated substrate in a UV-Vis spectrophotometer and record the absorption spectrum, typically from 300 to 800 nm.

-

Data Analysis: Identify the absorption onset wavelength (λonset) from the spectrum. Calculate the optical band gap using the formula: Egopt (eV) = 1240 / λonset (nm) . For P3DT films, the absorption maximum is typically around 520 nm. [1]

Cyclic Voltammetry (CV)

-

Objective: To determine the electrochemical energy levels of the valence band (HOMO) and conduction band (LUMO).

-

Principle: CV measures the current response of a material to a sweeping potential. By applying a positive potential, electrons are removed from the HOMO level (oxidation). By applying a negative potential, electrons are added to the LUMO level (reduction). The potentials at which these events begin (onset potentials) are used to calculate the energy levels. [14]* Causality of Experimental Choice: CV provides a direct measure of the energy required to add or remove an electron, which is fundamental to understanding how the material will behave at interfaces in an electronic device (e.g., for charge injection). It offers a complementary value to the optical band gap, yielding the electrochemical band gap.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

-

Working Electrode: A platinum or glassy carbon electrode coated with a thin film of P3DT.

-

Counter Electrode: A platinum wire or foil.

-